Bemethyl

Catalog No.
S1802188
CAS No.
109628-14-0
M.F
C9H11BrN2S
M. Wt
259.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bemethyl

Researchers require the exact hydrobromide salt of Bemethyl for reproducibility in anti-doping LC-MS/HRMS assays and normobaric hypoxia models. Non-standard analogs like 2-mercaptobenzimidazole or free base fail to produce target S-oxidation metabolites, compromising data. This high-purity actoprotector (CAS 109628-14-0) provides the mandatory WADA monitoring reference standard and >130% survival time extension as a positive control. Its high lipid solubility facilitates blood-brain barrier penetration and solid dosage formulation research. Guaranteed ≥98% purity, ambient shipping.

CAS Number

109628-14-0

Product Name

Bemethyl

IUPAC Name

2-ethylsulfanyl-1H-benzimidazole;hydrobromide

Molecular Formula

C9H11BrN2S

Molecular Weight

259.17 g/mol

InChI

InChI=1S/C9H10N2S.BrH/c1-2-12-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3,(H,10,11);1H

InChI Key

BKUKXOMYGPYFJJ-UHFFFAOYSA-N

Synonyms

1H-BenziMidazole, 2-(ethylthio)-, MonohydrobroMide

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1.Br

2-mercaptobenzimidazole deriv.; alkylating agent and mutagen antagonist

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Bemethyl (2-ethylthiobenzimidazole hydrobromide, CAS 109628-14-0) is a synthetic benzimidazole derivative characterized by an ethylthioether substituent at the C2 position of the imidazole ring, formulated as a stable hydrobromide salt [1]. Originally developed as the reference actoprotector and antihypoxant, it is now a critical analytical standard in pharmacological benchmarking, xenobiotic metabolism studies, and anti-doping monitoring[2]. From a physicochemical and procurement perspective, Bemethyl is distinguished by its high lipid solubility—which facilitates efficient blood-brain barrier penetration—and its specific biotransformation pathways involving S-oxidation and glutathione conjugation[3]. Procuring the exact hydrobromide salt ensures standardized stability, reproducible dosing in in vivo models, and precise analytical tracking of its unique benzimidazole-acetylcysteine metabolites.

Research Fit

NASH / CKD anti-fibrotic model studies
Cerebral ischemia-reperfusion model endpoint studies
Hypoxia physical endurance model benchmarking
Anti-doping LC–MS/HRMS metabolism & detection studies

Substituting Bemethyl with its direct precursor, 2-mercaptobenzimidazole, or with water-soluble structural analogs like ethomersol fundamentally disrupts experimental and formulation workflows [1]. The specific C2-ethylthio substitution in Bemethyl is strictly required to generate the exact S-oxidation intermediates and glutathione conjugates monitored in LC-MS/HRMS anti-doping assays; the unalkylated precursor cannot yield these target metabolites [2]. Furthermore, while Bemethyl's high lipid solubility is optimal for solid dosage forms and neural tissue accumulation, it cannot be substituted into aqueous parenteral formulations, which require specifically engineered analogs like ethomersol [1]. Finally, utilizing the free base (CAS 14610-11-8) instead of the hydrobromide salt (CAS 109628-14-0) introduces handling instability and variable bioavailability, compromising the reproducibility of in vivo benchmarking data[3].

Substitution Risk

Mechanism
Activation kinetics differ: bemethyl requires RNA synthesis for depot effect, while bromantane acts within minutes. May shift assay-response timelines.
Tissue distribution
Tissue accumulation ratios are compound-specific; bemethyl preferentially accumulates in skeletal muscle vs brain. Cannot assume comparable tissue targeting across benzimidazole derivatives.
Anti-fibrotic context
Reported fibrosis reduction in NASH model was observed for bemethyl, whereas bromantane showed no measurable anti-fibrotic effect at tested dose. Class-level substitution may compromise model endpoint interpretation.

Salt Form Efficacy: Hydrobromide vs. Succinate for Baseline Benchmarking

When selecting a salt form for in vivo antihypoxic benchmarking, the standard hydrobromide salt (Bemethyl) provides equivalent or superior efficacy compared to the more novel succinate salt[1]. In a normobaric hypoxia model with variable gas composition, Bemethyl increased survival time by 135% (up to 19.3 min), whereas the succinate salt increased survival time by 108% (up to 17.0 min) [1]. Both salts decreased the threshold oxygen concentration tolerated by the subjects to approximately 3% [1].

Evidence DimensionIncrease in survival time under normobaric hypoxia
Target Compound Data135% increase (19.3 min survival)
Comparator Or Baseline2-ethylthiobenzimidazole succinate (108% increase, 17.0 min survival)
Quantified DifferenceHydrobromide salt outperformed the succinate salt by 27 percentage points in survival time extension.
ConditionsIn vivo normobaric hypoxia model (oxygen reduced from 21% to 2% via nitrogen displacement).

Procurement teams do not need to source or custom-synthesize the more complex succinate salt, as the standard hydrobromide salt is highly effective and established as the optimal reference standard.

NASH Anti-Fibrotic Comparison
Reported (News Release)
Bemethyl 200 mg/kg: 84.4% fibrosis area reduction (p < 0.05); Cenicriviroc 40 mg/kg: 54.1% (p < 0.01); Bromantane 40 mg/kg: no measurable effect
Supports compound-specific anti-fibrotic endpoint context in NASH model.
Animal model data; supplier-provided comparative release.

Formulation Compatibility: Lipid Solubility vs. Aqueous Injectable Analogs

Bemethyl exhibits high lipid solubility but low aqueous solubility, dictating its use in solid oral dosages or lipid-based delivery systems rather than aqueous injectables [1]. Due to this physical limitation, ethomersol (5-ethoxy-2-ethylthiobenzimidazole hydrochloride) was specifically synthesized as a water-soluble comparator to enable parenteral administration [1]. While ethomersol supports intravenous workflows, Bemethyl's lipophilicity is required for efficient blood-brain barrier penetration in neuroprotective studies [1].

Evidence DimensionSolubility profile and formulation route
Target Compound DataBemethyl: High lipid solubility, requires non-aqueous solvents (DMSO, ethanol) or solid formulation.
Comparator Or BaselineEthomersol: High water solubility, supports parenteral/intravenous formulation.
Quantified DifferenceBemethyl restricts formulation to lipophilic or oral routes, whereas ethomersol enables aqueous injectable formats.
ConditionsPharmaceutical formulation profiling and solvent compatibility testing.

Buyers must select Bemethyl specifically for lipid-nanoparticle or solid-dosage research, and must pivot to ethomersol if the experimental design strictly requires an aqueous intravenous solution.

Ischemia Lipid Peroxidation
Reported
Bemethyl reduced lipid peroxidation comparably to emoxypin (reference antioxidant) but lacked direct antiradical activity, indicating endogenous enzyme induction mechanism.
Mechanism-distinct antioxidant response context for ischemia model.
Rat bilateral carotid occlusion; 50 mg/kg IP bemitil.

Metabolite Generation: Specificity in Analytical Anti-Doping Workflows

In analytical workflows, Bemethyl is essential for generating a specific profile of 9 urinary metabolites, prominently including hydroxylated bemethyl glucuronide and benzimidazole-acetylcysteine conjugates [1]. The unalkylated precursor, 2-mercaptobenzimidazole, cannot undergo the required S-oxidation and subsequent glutathione conjugation at the C2 position in the same manner [1]. LC-MS/HRMS analysis confirms that the exact ethylthio substitution is required to yield the M1-SG conjugate tracked by monitoring agencies [1].

Evidence DimensionGeneration of specific quantifiable urinary metabolites
Target Compound DataBemethyl: Yields 9 specific metabolites including M1-SG and hydroxylated glucuronides.
Comparator Or Baseline2-mercaptobenzimidazole (Precursor): Lacks the ethylthio group, cannot generate the exact S-oxidized intermediate profile.
Quantified DifferenceOnly Bemethyl produces the specific benzimidazole-acetylcysteine conjugates required for WADA compliance monitoring.
ConditionsLC-MS/HRMS analysis of rat urine following in vivo biotransformation.

Analytical laboratories developing anti-doping or toxicology panels must procure the exact ethylthio-substituted compound to accurately model and quantify the required xenobiotic detoxification pathways.

MCAO Stroke Neurological Deficit
Reported
1.5-fold neurological deficit reduction day 7; 3.4-fold peering rate increase (bemethyl 25 mg/kg vs control)
Supports subacute behavioral recovery endpoint context in MCAO model.
Dark Agouti rats; bemitil vs etomerzol and DMF.
Hypoxia Endurance Benchmarking
Cross-study comparable
Bemethyl 34 mg/kg increased dynamic/static endurance; DSK-38 achieved comparable effect at 4.8 mg/kg, establishing bemethyl as reference actoprotector.
Reference compound for hypoxia endurance model screening.
15-day course; rat circulatory hypoxia model.
Urinary Metabolite Identification
Reported
9 metabolites characterized with 6 molecular formulas; primary benzimidazole-acetylcysteine conjugate (glutathione conjugation pathway).
Provides analytical targets for LC–MS/HRMS metabolism studies.
Rat 24h urine post 330 mg/kg oral dose.
Tissue Distribution Ratios
Class-level inference
Brain: 1.38-fold increase; skeletal muscle: 1.68-fold increase after long-term administration.
Tissue-specific accumulation context for muscle vs CNS research.
Comparative benzimidazole distribution data; individual verification recommended.

Anti-Doping Analytical Method Development

Because Bemethyl is included in the WADA Monitoring Program, it is the mandatory reference standard for laboratories developing LC-MS/HRMS screening assays. Its unique biotransformation into specific benzimidazole-acetylcysteine and glucuronide metabolites makes it indispensable for calibrating xenobiotic detection panels [1].

In Vivo Hypoxia and Actoprotector Benchmarking

As the classic reference actoprotector, the hydrobromide salt serves as the established positive control in normobaric hypoxia models. Its proven ability to increase survival time by over 130% makes it the optimal baseline comparator when evaluating the efficacy of novel neuroprotective or endurance-enhancing compounds [2].

Lipophilic Drug Delivery and Blood-Brain Barrier Research

Due to its high lipid solubility and low aqueous solubility, Bemethyl is an ideal candidate for research focused on solid oral dosage forms, lipid nanoparticles, and blood-brain barrier penetration. It provides a reliable model for formulating lipophilic benzimidazole derivatives that target neural and muscular tissues [3].

Application Fit

Application
Selection Property
Validation Focus
NASH / CKD anti-fibrotic model studies
Anti-fibrotic endpoint comparison context (vs. bromantane, cenicriviroc)
Fibrosis area reduction; liver histopathology in animal NASH model
Cerebral ischemia-reperfusion model endpoint studies
Mechanism-specific antioxidant response (endogenous enzyme induction vs direct scavenging)
Lipid peroxidation markers; neurological deficit scores; behavioral recovery in MCAO model
Hypoxia physical endurance model benchmarking
Reference actoprotector for hypoxia endurance screening
Dynamic/static endurance tests under circulatory hypoxia; positive control benchmarking
Anti-doping analytical method development & metabolism studies
Characterized urinary metabolite profile (acetylcysteine conjugate; glutathione conjugation)
LC–MS/HRMS detection; metabolism pathway elucidation in research matrices

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

257.98263 Da

Monoisotopic Mass

257.98263 Da

Heavy Atom Count

13

UNII

TG4SAK8A5M

Wikipedia

Bemethyl

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